molecular formula C15H20BrNO5 B13399378 3-(5-Bromo-2-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

3-(5-Bromo-2-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B13399378
M. Wt: 374.23 g/mol
InChI Key: YRKQEACMEPBJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-5-bromo-2-methoxy-L-phenylalanine is a chemical compound with the molecular formula C15H20BrNO5 and a molecular weight of 374.23 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a bromine atom, a methoxy group, and a tert-butoxycarbonyl (Boc) protecting group attached to the phenylalanine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-5-bromo-2-methoxy-L-phenylalanine typically involves the protection of the amino group of 5-bromo-2-methoxy-L-phenylalanine with a Boc group. This can be achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

While specific industrial production methods for Boc-5-bromo-2-methoxy-L-phenylalanine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of Boc-5-bromo-2-methoxy-L-phenylalanine is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, allowing for selective modifications at other sites on the molecule. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

    Boc-5-bromo-2-methoxy-D-phenylalanine: The D-enantiomer of the compound, which has different stereochemistry.

    Boc-5-bromo-2-methoxy-L-tyrosine: Similar structure but with a hydroxyl group instead of a methoxy group.

    Boc-5-chloro-2-methoxy-L-phenylalanine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

Boc-5-bromo-2-methoxy-L-phenylalanine is unique due to the combination of the Boc protecting group, the bromine atom, and the methoxy group. This specific arrangement allows for selective reactions and modifications, making it a valuable tool in synthetic chemistry and proteomics research .

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(13(18)19)8-9-7-10(16)5-6-12(9)21-4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKQEACMEPBJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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